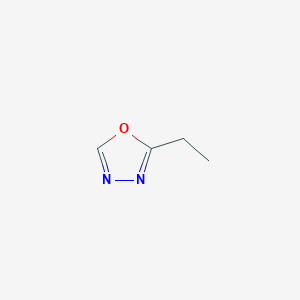

2-Ethyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLWBALDJWTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589440 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-61-3 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Ethyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities. As a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, it serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide focuses on the basic properties of a specific derivative, 2-Ethyl-1,3,4-oxadiazole, providing an overview of its chemical characteristics, a plausible synthetic route, and characterization methods. Given the limited availability of specific experimental data for this particular compound, this guide also incorporates general properties and the significance of the broader 1,3,4-oxadiazole class in drug discovery.

Core Properties of this compound

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be summarized. The parent 1,3,4-oxadiazole is a liquid with a boiling point of 150 °C, and it is noted that lower alkyl derivatives are also liquids[1].

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 13148-61-3 | Chemspace |

| Molecular Formula | C4H6N2O | Chemspace |

| Molecular Weight | 98.10 g/mol | (Calculated) |

| Physical State | Likely a liquid at room temperature | Inferred from properties of parent and lower alkyl 1,3,4-oxadiazoles[1] |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Expected to have some solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate, with low solubility in water. The solubility of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents on the heterocyclic ring. | General solubility trends for oxadiazoles |

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented and typically involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acyl hydrazones. A plausible and common method for the synthesis of this compound would involve the cyclodehydration of a corresponding diacylhydrazine.

General Synthetic Pathway for 2,5-Disubstituted 1,3,4-Oxadiazoles

Caption: A common synthetic route to 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing 2-substituted-1,3,4-oxadiazoles.

1. Formation of N'-propionylformohydrazide (Diacylhydrazine Intermediate):

-

To a solution of formohydrazide in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of propionyl chloride is added dropwise at 0 °C with constant stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude N'-propionylformohydrazide is purified, typically by recrystallization.

2. Cyclodehydration to this compound:

-

The purified N'-propionylformohydrazide is treated with a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl3), sulfuric acid, or polyphosphoric acid.

-

The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product, this compound, is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by column chromatography or distillation.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A triplet signal for the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-) of the ethyl group. The proton on the oxadiazole ring would appear as a singlet at a downfield chemical shift. For ethyl-substituted derivatives, the triplet is expected around 1.35 ppm and the quartet around 2.97 ppm. |

| ¹³C NMR | Characteristic peaks for the two carbon atoms of the oxadiazole ring are expected in the range of 163-168 ppm. Signals for the ethyl group carbons would also be present. |

| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C-O-C stretching of the oxadiazole ring, and C-H stretching of the ethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (98.10 g/mol ). |

Biological Significance and Applications in Drug Development

These compounds are known to possess:

-

Anticancer activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.

-

Antimicrobial activity: This includes antibacterial and antifungal properties.

-

Anti-inflammatory and Analgesic effects.

-

Antiviral activity.

-

Anticonvulsant properties.

The 1,3,4-oxadiazole ring is often used as a bioisostere for amide and ester functional groups, which can improve the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability and oral bioavailability.

Logical Workflow for Investigating a Novel 1,3,4-Oxadiazole Derivative

Caption: A typical workflow for drug discovery.

Conclusion

This compound, as a member of the medicinally important 1,3,4-oxadiazole family, holds potential for further investigation in drug discovery programs. While specific data on its physicochemical and biological properties are scarce, this guide provides a foundational understanding based on established chemical principles and the extensive research on related derivatives. The outlined synthetic and characterization methodologies offer a practical framework for researchers to synthesize and evaluate this and other novel 1,3,4-oxadiazole compounds. The versatile nature of the 1,3,4-oxadiazole scaffold ensures that its derivatives will continue to be a focal point of research in the quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to 2-Ethyl-1,3,4-oxadiazole: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern medicinal chemistry, valued for its favorable physicochemical properties and broad spectrum of biological activities.[1][2] As a bioisostere for esters and amides, it offers enhanced metabolic stability and the ability to participate in hydrogen bonding.[3] This technical guide provides a detailed overview of the chemical structure and synthetic routes for a specific derivative, 2-Ethyl-1,3,4-oxadiazole. It includes established synthetic protocols, quantitative data for related structures, and visual representations of synthetic pathways to aid in its practical application in research and drug development.

Chemical Structure of this compound

This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms at positions 1, 3, and 4, respectively. An ethyl group is substituted at the 2-position of the ring.

Molecular Formula: C₄H₆N₂O

Molecular Weight: 98.10 g/mol

Canonical SMILES: CCN1C=NN=C1

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented, with several common strategies starting from carboxylic acids or their derivatives.[4][5] These methods can be readily adapted for the synthesis of this compound. The most prevalent approaches involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[3]

General Synthetic Pathways

Two primary retrosynthetic pathways for 2-substituted-1,3,4-oxadiazoles are illustrated below. For the synthesis of this compound, propionic acid or its derivatives serve as the starting material for introducing the ethyl group.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-1,3,4-oxadiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,3,4-oxadiazole, a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6][7] This document consolidates available information on the chemical properties, synthesis, and potential biological relevance of this compound, intended for researchers and professionals in drug development. While specific biological data for this particular analogue is limited in publicly accessible literature, this guide extrapolates potential activities based on the well-documented profile of the 1,3,4-oxadiazole scaffold.

Core Compound Properties

This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an ethyl group substituted at the 2-position.

| Property | Value | Reference |

| CAS Number | 13148-61-3 | |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature.[8][9] A common and direct method involves the cyclodehydration of 1,2-diacylhydrazines or the reaction of acyl hydrazides with various reagents.[1][9] For the specific synthesis of this compound, a logical and documented approach involves the reaction of propionyl hydrazide with an orthoester, such as triethyl orthoformate.[10]

Plausible Synthetic Pathway

A general and widely utilized method for the synthesis of 2-substituted-1,3,4-oxadiazoles involves the cyclocondensation of an appropriate acylhydrazide with triethyl orthoformate.[10] In the case of this compound, the precursor would be propionyl hydrazide.

References

- 1. mdpi.com [mdpi.com]

- 2. ijper.org [ijper.org]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 5. impactfactor.org [impactfactor.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethyl-1,3,4-oxadiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,3,4-oxadiazole, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. While this specific derivative is not extensively documented in publicly available literature, this guide extrapolates its likely synthesis, physicochemical properties, and spectral characteristics based on established methodologies for analogous 2-alkyl-1,3,4-oxadiazoles. The historical context of the 1,3,4-oxadiazole scaffold is presented, alongside a detailed, representative experimental protocol for its synthesis. A summary of the broad biological activities associated with the 1,3,4-oxadiazole core is also included, suggesting potential areas of investigation for this compound in drug discovery and development.

Introduction: The 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1965 by Ainsworth, this scaffold has become a cornerstone in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a remarkable array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antihypertensive effects.[2][3] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its utility as a pharmacophore.

This guide focuses on the 2-ethyl substituted derivative, a simple yet potentially valuable building block for more complex molecules. Due to a lack of specific literature on this compound, the following sections provide a synthesis of the most probable methods and properties based on established chemical principles and data from closely related analogs.

Discovery and History

Synthesis of this compound

The most probable and widely employed method for the synthesis of this compound is the cyclodehydration of a suitable diacylhydrazine precursor, in this case, N'-propionylformohydrazide. This reaction is typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).[5] An alternative approach involves the reaction of a hydrazide with an orthoester, such as triethyl orthoformate.[6]

Representative Experimental Protocol: Cyclodehydration of N'-propionylformohydrazide

This protocol is a representative procedure based on established methods for the synthesis of 2-alkyl-1,3,4-oxadiazoles.[5]

Step 1: Synthesis of Propionohydrazide

Propionohydrazide is synthesized by the reaction of an ethyl propionate with hydrazine hydrate.

-

Materials: Ethyl propionate, Hydrazine hydrate, Ethanol.

-

Procedure: A mixture of ethyl propionate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude propionohydrazide is purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of N'-propionylformohydrazide

N'-propionylformohydrazide can be prepared by the formylation of propionohydrazide.

-

Materials: Propionohydrazide, Ethyl formate.

-

Procedure: Propionohydrazide (1.0 eq) is refluxed in an excess of ethyl formate for 12-18 hours. After the reaction is complete, the excess ethyl formate is removed by distillation to yield crude N'-propionylformohydrazide, which can be used in the next step without further purification.

Step 3: Cyclodehydration to form this compound

-

Materials: N'-propionylformohydrazide, Phosphorus oxychloride (POCl₃).

-

Procedure: N'-propionylformohydrazide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (3-5 eq) at 0 °C. The reaction mixture is then slowly allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Physicochemical and Spectral Data

The following data are predicted based on the analysis of similar 2-alkyl-1,3,4-oxadiazoles and general principles of spectroscopy.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Estimated 150-170 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO) |

Spectral Data

| Technique | Predicted Spectral Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.2-8.4 (s, 1H, H-5 of oxadiazole), ~2.9-3.1 (q, 2H, -CH₂-CH₃), ~1.3-1.5 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165-168 (C-2 of oxadiazole), ~155-158 (C-5 of oxadiazole), ~20-25 (-CH₂-CH₃), ~10-15 (-CH₂-CH₃) |

| IR (KBr, cm⁻¹) | ~3100-3150 (C-H stretching of oxadiazole ring), ~2900-3000 (aliphatic C-H stretching), ~1600-1620 (C=N stretching), ~1550-1570 (N=N stretching), ~1020-1080 (C-O-C stretching) |

| Mass Spec. (EI) | m/z (%): 98 (M⁺), fragments corresponding to the loss of C₂H₅, N₂, CO |

Biological Activities and Potential Applications

While specific biological data for this compound is not available, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to possess a wide range of therapeutic properties. These findings suggest that this compound could serve as a valuable scaffold or starting material for the development of novel therapeutic agents.

Summary of Known Activities of the 1,3,4-Oxadiazole Core

| Biological Activity | Description |

| Antimicrobial | Derivatives have shown potent activity against a range of bacteria and fungi.[4] |

| Anti-inflammatory | Many 1,3,4-oxadiazole-containing compounds exhibit significant anti-inflammatory effects. |

| Anticancer | The oxadiazole nucleus is present in several compounds with demonstrated anticancer activity.[2] |

| Anticonvulsant | Certain derivatives have been identified as having anticonvulsant properties.[3] |

Potential Signaling Pathways

Due to the lack of specific studies on this compound, no signaling pathways have been elucidated for this particular molecule. However, based on the activities of other oxadiazole derivatives, potential targets could include enzymes involved in inflammatory pathways (e.g., COX enzymes) or microbial metabolic pathways. Further research is required to identify any specific molecular targets or signaling pathways modulated by this compound.

Conclusion

This compound represents a simple yet potentially valuable molecule within the medicinally important class of 1,3,4-oxadiazoles. While direct experimental data for this compound is scarce, this guide has provided a comprehensive overview of its likely synthesis and properties based on established chemical knowledge. The straightforward and efficient synthetic routes, coupled with the known diverse biological activities of the 1,3,4-oxadiazole scaffold, make this compound a promising candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies are warranted to synthesize and characterize this compound and to explore its specific biological activities and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectral Data Analysis of 2-Alkyl-1,3,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, valued for its diverse pharmacological activities. The characterization of novel 1,3,4-oxadiazole derivatives heavily relies on a suite of spectroscopic techniques to elucidate and confirm their molecular structures. This technical guide provides an in-depth overview of the spectral data for 2-alkyl-1,3,4-oxadiazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Note on Data Availability: Extensive literature searches did not yield specific spectral data for 2-Ethyl-1,3,4-oxadiazole. Therefore, this guide presents representative data for a closely related analogue, 2-methyl-5-phenyl-1,3,4-oxadiazole , to illustrate the characteristic spectral features of this compound class. The experimental protocols provided are generalized for the analysis of 2-alkyl-1,3,4-oxadiazole derivatives.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for a representative 2-alkyl-1,3,4-oxadiazole.

Table 1: ¹H NMR Spectral Data of 2-Methyl-5-phenyl-1,3,4-oxadiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~2.6 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data of 2-Methyl-5-phenyl-1,3,4-oxadiazole

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N of oxadiazole ring (C2) |

| ~163 | C=N of oxadiazole ring (C5) |

| ~132 | Aromatic C-H (para) |

| ~129 | Aromatic C-H (meta) |

| ~127 | Aromatic C-H (ortho) |

| ~124 | Aromatic C (ipso) |

| ~11 | Methyl carbon (-CH₃) |

Table 3: IR Spectral Data of 2-Alkyl-1,3,4-Oxadiazoles

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1615 | Strong | C=N stretch (oxadiazole ring) |

| ~1550 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O-C stretch (oxadiazole ring) |

| ~1020 | Medium | N-N stretch (oxadiazole ring) |

Table 4: Mass Spectrometry Data of 2-Alkyl-1,3,4-Oxadiazoles

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M - R-CN]⁺ | Fragment corresponding to the loss of the alkyl nitrile |

| [Ar-CO]⁺ | Fragment corresponding to the aroyl cation |

| [Ar]⁺ | Fragment corresponding to the aryl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the nature of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2-alkyl-1,3,4-oxadiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Reference the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

Acquisition (Direct Infusion ESI-MS):

-

Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and subsequently enter the mass spectrometer for ionization and analysis.

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragments, which can help confirm the overall molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 2-alkyl-1,3,4-oxadiazole derivatives.

Navigating the Physicochemical Landscape of 2-Ethyl-1,3,4-oxadiazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and role as a bioisostere for amide and ester groups. Among its myriad derivatives, 2-Ethyl-1,3,4-oxadiazole presents a simple yet important structure. Understanding its fundamental physicochemical properties, namely solubility and stability, is critical for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound, based on the established behavior of the 1,3,4-oxadiazole class of compounds. It further outlines detailed experimental protocols for the precise determination of these key parameters.

Core Concepts: The 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is an aromatic heterocycle that is generally characterized by its high thermal and chemical stability.[1] It is the most stable among the oxadiazole isomers.[2][3] The physicochemical properties of substituted 1,3,4-oxadiazoles are significantly influenced by the nature of the substituents at the 2- and 5-positions.[4]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predictive assessment can be made based on structurally similar compounds. The solubility of 1,3,4-oxadiazoles is largely dictated by the substituents on the heterocyclic ring.[4] For instance, 2,5-dimethyl-1,3,4-oxadiazole is reported to be completely soluble in water, whereas aryl substituents tend to significantly decrease aqueous solubility.[4][5]

Given that this compound is a lower alkyl derivative, it is expected to be a liquid at room temperature and exhibit a degree of solubility in polar solvents, including water.[4] Its solubility is likely to be significant in various organic solvents. A summary of expected solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Freely Soluble | The presence of nitrogen and oxygen atoms allows for hydrogen bonding. Lower alkyl substituents generally confer higher aqueous solubility compared to aryl-substituted counterparts.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM) | Freely Soluble | Many 1,3,4-oxadiazole derivatives show good solubility in these common organic solvents.[6] |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar nature of the oxadiazole ring is unlikely to be well-solvated by nonpolar solvents. |

Stability Characteristics of this compound

The 1,3,4-oxadiazole ring is known for its inherent stability.[1] However, like any organic molecule, it is susceptible to degradation under forced conditions. Understanding these degradation pathways is crucial for formulation development and determining shelf-life. Forced degradation studies typically involve exposure to heat, humidity, acid, base, light, and oxidative stress.[1][7]

Table 2: Predicted Stability Profile and Forced Degradation of this compound

| Condition | Stressor | Expected Outcome | General Degradation Pathway for Oxadiazoles |

| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Potential for degradation, especially at elevated temperatures. | While generally stable, some oxadiazoles can undergo ring opening under harsh acidic conditions.[8][9] |

| Neutral (e.g., Water) | Expected to be stable. | The 1,3,4-oxadiazole ring is generally resistant to neutral hydrolysis. | |

| Basic (e.g., 0.1 M NaOH) | Potential for degradation, likely more pronounced than in acidic conditions. | The ring can be susceptible to nucleophilic attack, leading to ring cleavage.[8][9] | |

| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | Potential for degradation. | The heteroaromatic ring may be susceptible to oxidation, although it is generally considered robust.[10] |

| Photolytic | UV/Visible Light (ICH Q1B) | Expected to be relatively stable. | Aromatic heterocycles can absorb UV light, but the 1,3,4-oxadiazole ring does not have prominent chromophores that would suggest high photolability unless other substituents are present. |

| Thermal | Dry Heat (e.g., 60-80°C) | Expected to be highly stable. | The 1,3,4-oxadiazole core is known for its thermal stability.[1] |

Experimental Protocols

To provide actionable guidance for researchers, this section details the methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, which is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in aqueous buffer at a specified temperature.

Materials:

-

This compound

-

Phosphate buffer (pH 7.4)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer (e.g., 10 mL). The excess solid should be clearly visible.

-

Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the equilibrium solubility in the original buffer.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways.[1][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber (with UV and visible light sources)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified duration. Withdraw samples at time intervals and dilute for analysis.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a stability chamber (e.g., 80°C). Dissolve samples taken at different times in a suitable solvent for analysis.

-

Photostability: Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare them with a control sample stored in the dark.

-

Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an LC-MS system can aid in the identification of degradation products.

-

Evaluation: Calculate the percentage of degradation for each condition. Characterize any significant degradation products.

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, a strong predictive understanding of its solubility and stability can be derived from the extensive knowledge base of the 1,3,4-oxadiazole chemical class. It is anticipated to be a stable compound with favorable solubility in a range of pharmaceutically relevant solvents. The experimental protocols provided in this guide offer a robust framework for researchers to generate precise, quantitative data, thereby enabling the effective and informed use of this compound in drug discovery and development endeavors.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

Potential Research Areas for 2-Alkyl-1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This technical guide explores the promising research avenues for 2-alkyl-1,3,4-oxadiazole derivatives, with a particular focus on the ethyl-substituted variant as a representative of this class. Given the limited specific research on 2-ethyl-1,3,4-oxadiazole, this document draws upon the extensive body of work on 2,5-disubstituted-1,3,4-oxadiazoles to outline potential therapeutic applications, supported by detailed experimental methodologies and an analysis of relevant signaling pathways.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The synthesis of the 1,3,4-oxadiazole ring is a well-established process, offering multiple routes to generate diverse derivatives. The most common strategies involve the cyclization of acylhydrazides or the oxidative cyclization of hydrazones.

A general synthetic workflow is depicted below:

2-Ethyl-1,3,4-oxadiazole: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Synthesis, Characterization, and Potential Applications of a Key Heterocyclic Scaffold

The 1,3,4-oxadiazole ring is a vital pharmacophore in medicinal chemistry, prized for its favorable metabolic stability and ability to act as a bioisostere for amide and ester functionalities. Among its various substituted forms, 2-Ethyl-1,3,4-oxadiazole serves as a fundamental building block for the development of more complex derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary and most direct route to this compound involves the cyclization of propanoic hydrazide (propionyl hydrazide). While various methods exist for the synthesis of the 1,3,4-oxadiazole core, the reaction of an acid hydrazide with an orthoester is a common and effective strategy.

General Synthesis Workflow:

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from Propanoic Hydrazide and Triethyl Orthoformate

This protocol describes a common method for the synthesis of 2-alkyl-1,3,4-oxadiazoles, which can be adapted for the synthesis of this compound.

Materials:

-

Propanoic hydrazide

-

Triethyl orthoformate

-

Suitable solvent (e.g., ethanol or dioxane)

-

Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanoic hydrazide in an excess of triethyl orthoformate.

-

Optionally, add a catalytic amount of an acid catalyst like p-toluenesulfonic acid to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and any volatile byproducts under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Characterization and Physicochemical Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key analytical data.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Ethyl group: Triplet at approximately 1.35 ppm (CH₃) and a quartet at approximately 2.97 ppm (CH₂)[1]. Oxadiazole ring proton: A singlet is expected in the aromatic region. |

| ¹³C NMR | Oxadiazole ring carbons: Peaks expected around 163-167 ppm[1]. Ethyl group carbons: Peaks expected in the aliphatic region (approximately 10-30 ppm)[1]. |

| IR (Infrared) | Characteristic peaks for C=N stretching (around 1615 cm⁻¹) and C-O-C stretching (around 1050-1250 cm⁻¹) of the oxadiazole ring are expected. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z = 98. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the oxadiazole ring. |

Potential Applications in Drug Development and Materials Science

While this compound itself is primarily a building block, the 1,3,4-oxadiazole scaffold it belongs to is of significant interest in several research areas.

Signaling Pathway Implication (Hypothetical):

Derivatives of 1,3,4-oxadiazoles have been investigated as inhibitors of various enzymes and signaling pathways. For instance, they can be designed to target kinases, which are crucial in many cellular signaling cascades.

Figure 2: Hypothetical inhibition of a receptor tyrosine kinase by a this compound derivative.

-

Medicinal Chemistry: The 2-ethyl group can be a starting point for further functionalization to create a library of compounds for screening against various biological targets. The 1,3,4-oxadiazole core is known to be present in compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Materials Science: 1,3,4-Oxadiazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-transporting properties. The ethyl substituent can influence the solubility and processing characteristics of these materials.

Conclusion

This compound is a valuable heterocyclic compound that serves as a versatile synthon for the creation of more elaborate molecules with potential applications in both medicine and materials science. While detailed characterization data for the parent compound is not extensively documented in readily available literature, the synthetic routes and expected spectral characteristics are well-established based on the broader class of 2-alkyl-1,3,4-oxadiazoles. Further research into the specific properties and reactions of this compound could open new avenues for the development of novel functional molecules.

References

The Multifaceted Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide

The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented with structured data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for scientists in the field.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2][3] Their anti-proliferative effects are often attributed to the inhibition of crucial enzymes, growth factors, and kinases involved in cancer progression.[1][4][5]

Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-oxadiazole derivatives is multifaceted, targeting several key pathways in cancer cells.

-

Enzyme Inhibition: A prominent mechanism is the inhibition of enzymes vital for cancer cell survival and proliferation.[5][6] These include histone deacetylases (HDACs), telomerase, topoisomerases, and thymidylate synthase.[1][5][6] For instance, certain derivatives have shown potent inhibitory effects on histone deacetylase, an enzyme often overexpressed in tumors, leading to cell cycle arrest and apoptosis.[3]

-

Growth Factor Receptor Inhibition: Several 1,3,4-oxadiazole compounds act by blocking the signaling of growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[7][8] By inhibiting these pathways, the derivatives can suppress tumor angiogenesis and cell proliferation.[8]

-

Kinase Inhibition: Targeting kinases like focal adhesion kinase (FAK) and cyclin-dependent kinases (CDKs) is another strategy employed by these compounds to exert their anticancer effects.[1][4]

-

Apoptosis Induction: Many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling cascades, including the activation of caspases.[6]

Quantitative Anticancer Data

The cytotoxic effects of various 1,3,4-oxadiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiophene-based | HT29 (Colon) | 1.3 - 2.0 | [4] |

| Diphenylamine derivatives | HT29 (Colon) | 1.3 - 2.0 | [4] |

| Indoline-2,3-dione derivative | HT-29 (Colon) | 0.78 | [4] |

| Indoline-2,3-dione derivative | HepG2 (Liver) | 0.26 | [4] |

| 1,2,4-Oxadiazole hybrid | MCF-7 (Breast) | 0.34 - 2.45 | [4] |

| 1,2,4-Oxadiazole hybrid | A549 (Lung) | 0.34 - 2.45 | [4] |

| 1,2,4-Oxadiazole hybrid | MDA-MB-231 (Breast) | 0.34 - 2.45 | [4] |

| Quinazoline-based | HeLa (Cervical) | 7.52 | [4] |

| Pyrazole-based | NCI 60 panel | 15.54 | [4] |

| Phenylpiperazine derivative | HepG2 (Liver) | More effective than 5-fluorouracil | [1] |

| Thymidylate synthase inhibitor | HepG2 (Liver) | 30 times stronger than 5-fluorouracil | [1] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 (Lung) | <0.14 - 7.48 | [6] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | C6 (Glioma) | 8.16 - 13.04 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Antimicrobial Activity

A significant number of 1,3,4-oxadiazole derivatives have been reported to possess potent antimicrobial properties, including antibacterial and antifungal activities.[9][10] These compounds often exhibit broad-spectrum activity against various pathogens, making them promising candidates for the development of new anti-infective agents.[9]

Antibacterial Activity

1,3,4-oxadiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[11] Some have even shown activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| OZE-I | S. aureus (7 strains) | 4 - 16 | [12] |

| OZE-II | S. aureus (7 strains) | 4 - 16 | [12] |

| OZE-III | S. aureus (7 strains) | 8 - 32 | [12] |

| Quinolone-oxadiazole hybrid | P. aeruginosa | Stronger than ciprofloxacin & amoxicillin | [9] |

| Quinolone-oxadiazole hybrid | S. aureus | Stronger than ciprofloxacin & amoxicillin | [9] |

| Benzothiazepine/benzodiazepine derivatives | P. aeruginosa | Stronger than ampicillin | [9] |

| Benzothiazepine/benzodiazepine derivatives | S. aureus | Stronger than ampicillin | [9] |

In addition to inhibiting planktonic cell growth, some 1,3,4-oxadiazole derivatives have been shown to effectively prevent biofilm formation in a dose-dependent manner.[12]

Antifungal Activity

The antifungal potential of 1,3,4-oxadiazole derivatives has been explored against a variety of fungal pathogens, including Candida species.[13][14][15]

Quantitative Antifungal Data

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| LMM5 | Candida albicans | 32 | [13] |

| LMM11 | Candida albicans | 32 | [13] |

| Pyridine-oxadiazole analogs | C. albicans, C. glabrata, C. tropicalis | 200 | [14][15] |

| 1,3,4-Oxadiazole derivative 45a | Candida albicans | 0.78 (MIC50) | [16] |

| 1,3,4-Oxadiazole derivative 45b | Candida albicans | 0.78 (MIC50) | [16] |

| Oxadiazole derivative 5k | Exserohilum turcicum | 32.25 (EC50) | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Anti-inflammatory Activity

1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents, with some compounds exhibiting potent activity in preclinical models.[18][19][20] Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade.[18]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.[21] By inhibiting these pathways, 1,3,4-oxadiazole derivatives can reduce the production of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week.

-

Grouping: The rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antiviral Activity

The antiviral potential of 1,3,4-oxadiazole derivatives has been investigated against a range of viruses, including the tobacco mosaic virus (TMV) and, more recently, SARS-CoV-2.[22][23]

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are used to quantify antiviral activity.

| Compound | Virus | Activity Metric | Value | Reference |

| Myricetin derivative E12 | Tobacco Mosaic Virus (TMV) | EC50 (curative) | 128.8 µg/mL | [22] |

| Myricetin derivative E12 | Tobacco Mosaic Virus (TMV) | EC50 (protective) | 99.1 µg/mL | [22] |

| 1,3,4-oxadiazole thioether 4H-chromen-4-one derivative A9 | Tobacco Mosaic Virus (TMV) | Strong binding to TMV-CP | 0.003 ± 0.001 µmol/L | [24] |

| Derivative 6a (R = phenyl) | SARS-CoV-2 | IC50 | 15.2 µM | [23] |

| Derivative 6b (R = amino phenyl) | SARS-CoV-2 | IC50 | 15.7 µM | [23] |

Synthesis of 1,3,4-Oxadiazole Derivatives

A variety of synthetic strategies have been developed for the preparation of 1,3,4-oxadiazole derivatives. A common and versatile method involves the cyclization of acyl hydrazides.[25][26]

General Synthesis Workflow

One of the most straightforward routes is the cyclodehydration of 1,2-diacylhydrazines, often facilitated by dehydrating agents like phosphorus oxychloride.[27] Other methods include the oxidative cyclization of acylhydrazones and reactions involving thiosemicarbazides.[27][28] The choice of synthetic route often depends on the desired substitution pattern on the 1,3,4-oxadiazole ring.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives of this versatile heterocycle exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The data and methodologies presented in this guide underscore the significant potential of 1,3,4-oxadiazole derivatives in addressing a wide array of diseases. Further research into the synthesis, biological evaluation, and mechanism of action of novel derivatives is warranted to fully exploit their therapeutic promise.

References

- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 18. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 22. Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biotechjournal.in [biotechjournal.in]

- 24. pubs.acs.org [pubs.acs.org]

- 25. jchemrev.com [jchemrev.com]

- 26. jchemrev.com [jchemrev.com]

- 27. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 28. luxembourg-bio.com [luxembourg-bio.com]

Theoretical and Computational Deep Dive into 2-Ethyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 2-Ethyl-1,3,4-oxadiazole. This five-membered heterocyclic compound, a derivative of 1,3,4-oxadiazole, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Computational studies, particularly Density Functional Theory (DFT), play a crucial role in understanding the structural, electronic, and spectroscopic properties of such molecules, thereby aiding in the design of novel therapeutic agents.[5][6][7]

Molecular Structure and Properties: A Computational Perspective

The foundational aspect of understanding a molecule's behavior is the elucidation of its three-dimensional structure and electronic properties. For this compound, computational methods are indispensable for obtaining precise data on its geometry and electronic landscape.

Geometric Optimization

The optimized molecular structure of this compound can be determined using DFT calculations, commonly with the B3LYP functional and a 6-311++G(2d,2p) basis set.[8] This level of theory provides a reliable prediction of bond lengths and angles. The planarity of the 1,3,4-oxadiazole ring is a key feature, and the ethyl substituent introduces a non-planar component to the molecule.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O1 | ~ 1.37 Å |

| O1-C5 | ~ 1.37 Å | |

| C2-N3 | ~ 1.30 Å | |

| N3-N4 | ~ 1.40 Å | |

| N4-C5 | ~ 1.30 Å | |

| C2-C(ethyl) | ~ 1.50 Å | |

| Bond Angle | ∠C2-O1-C5 | ~ 104° |

| ∠O1-C2-N3 | ~ 110° | |

| ∠C2-N3-N4 | ~ 108° | |

| ∠N3-N4-C5 | ~ 108° | |

| ∠N4-C5-O1 | ~ 110° |

Note: These are representative values based on DFT studies of similar 1,3,4-oxadiazole derivatives. Actual values would be obtained from a specific calculation for this compound.

Electronic Properties

The electronic characteristics of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for predicting its reactivity and potential interactions with biological targets.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the regions around the nitrogen and oxygen atoms of the oxadiazole ring are expected to be electron-rich (negative potential), making them potential sites for electrophilic attack or hydrogen bonding. The ethyl group, being electron-donating, will slightly influence the electron distribution on the ring.[9]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability. For 1,3,4-oxadiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the oxadiazole ring. The ethyl group will likely raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted 1,3,4-oxadiazole.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate an electron. |

| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 6.5 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions. |

Note: These are estimated values. Precise values require specific DFT calculations.

Spectroscopic Analysis: A Theoretical-Experimental Correlation

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which is essential for the characterization of newly synthesized compounds.

Vibrational Spectroscopy (IR)

Theoretical vibrational analysis, performed through DFT calculations, can predict the infrared (IR) spectrum of this compound.[10][11][12] The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted and Representative Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Representative Experimental Range (cm⁻¹)[13][14][15] |

| C-H stretching (ethyl) | 2950-3000 | 2900-3000 |

| C=N stretching (oxadiazole) | 1600-1650 | 1600-1650 |

| C-O-C stretching (oxadiazole) | 1200-1250 | 1200-1280 |

| Ring deformation | 1000-1100 | 1000-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra.[16]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Representative Experimental Range (ppm)[17] |

| ¹H | -CH₃ (ethyl) | 1.2 - 1.4 | 1.1 - 1.4 |

| -CH₂ (ethyl) | 2.8 - 3.0 | 2.6 - 2.9 | |

| C5-H (oxadiazole) | 8.5 - 8.7 | ~8.5 | |

| ¹³C | -CH₃ (ethyl) | 10 - 15 | ~19 |

| -CH₂ (ethyl) | 20 - 25 | ~26 | |

| C2 (oxadiazole) | 160 - 165 | ~163 | |

| C5 (oxadiazole) | 150 - 155 | ~151 |

Note: Predicted values are relative to TMS and can vary based on the computational method and solvent effects.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[1][3][18] For this compound, a plausible synthetic route is the reaction of propionyl hydrazide with triethyl orthoformate.

Detailed Protocol:

-

Preparation of Propionyl Hydrazide: Ethyl propionate is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. The product, propionyl hydrazide, is then isolated and purified.

-

Cyclization: Propionyl hydrazide is refluxed with an excess of triethyl orthoformate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques:

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assign the proton and carbon signals.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Computational Workflows and Molecular Structure

Graphviz diagrams are used to illustrate the logical flow of the computational studies and the molecular structure of this compound.

Caption: A general workflow for the computational study of this compound.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

The theoretical and computational study of this compound provides valuable insights into its structural, electronic, and spectroscopic properties. This information is crucial for understanding its potential as a pharmacophore and for the rational design of new derivatives with enhanced biological activity. Future studies could involve molecular docking and molecular dynamics simulations to investigate the interactions of this compound with specific biological targets, further guiding its development in the field of medicinal chemistry. The synthesis and experimental validation of the computational predictions are essential next steps to fully characterize this promising molecule.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]

- 5. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 9. Synthesis, Biological Activity and DFT Studies of 1,3,4-oxadiazol...: Ingenta Connect [ingentaconnect.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journalspub.com [journalspub.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its favorable pharmacokinetic properties and hydrolytic stability.[1][2] This document provides detailed application notes and protocols for several efficient one-pot synthetic methodologies leading to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. These methods offer streamlined access to this important class of compounds, often with high yields and broad substrate scope.

Introduction

2,5-Disubstituted-1,3,4-oxadiazoles are integral components in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] Their application extends to materials science, where they are used in the development of organic light-emitting diodes (OLEDs).[3][4] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot procedures detailed below represent more efficient and environmentally friendly alternatives.

Synthetic Strategies Overview

Several innovative one-pot strategies for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles have been developed. These include visible light-mediated reactions, copper-catalyzed couplings, and microwave-assisted syntheses. Each method offers distinct advantages concerning reaction conditions, substrate tolerance, and scalability.

Featured One-Pot Synthetic Protocols:

-

Visible Light-Mediated Synthesis: A three-component photoredox process for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives under mild conditions.[5][6]

-

Copper-Catalyzed Synthesis from Carboxylic Acids and NIITP: A two-stage, one-pot synthesis-arylation strategy starting from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP).[1][2][7]

-

Copper-Catalyzed Dual Oxidation: A protocol for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation.[3][4]

-

Microwave-Assisted Synthesis: A rapid and efficient solvent-free method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from fatty acid hydrazides.[8][9][10][11]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the featured one-pot synthetic protocols, allowing for easy comparison of their efficiency and applicability.

| Protocol | Key Reagents | Catalyst/Mediator | Solvent | Temp. (°C) | Time | Yield (%) |

| Visible Light-Mediated | Isothiocyanates, Hydrazines, Alkyl Halide | Photocatalyst (e.g., Rose Bengal) | Not specified | Ambient | Not specified | Moderate to Good |

| Copper-Catalyzed (NIITP) | Carboxylic Acid, NIITP, Aryl Iodide | CuI, 1,10-phenanthroline | 1,4-Dioxane | 80 then 110 | 3 h then 16 h | 44 - 87 |

| Copper-Catalyzed (Dual Oxidation) | Arylacetic Acid, Hydrazide | Cu(OAc)2 | DMF | 120 | 4 h | Good |

| Microwave-Assisted | Monoaryl Hydrazides, Acid Chlorides | None | HMPA | Not specified | 6 - 15 min | Good to Excellent |

Experimental Protocols

Protocol 1: Visible Light-Mediated One-Pot Synthesis

This method utilizes a photoredox catalyst to mediate the coupling of isothiocyanates and hydrazines, followed by intramolecular cyclization.[5][6]

Materials:

-

Isothiocyanate derivative

-

Hydrazine derivative

-

Alkyl halide

-

Photocatalyst (e.g., Rose Bengal)

-

Appropriate solvent

-

Visible light source (e.g., LED lamp)

Procedure:

-

In a suitable reaction vessel, dissolve the isothiocyanate, hydrazine, and a catalytic amount of the photocatalyst in the chosen solvent.

-

Irradiate the mixture with a visible light source while stirring at room temperature.

-

After the initial coupling is complete (monitored by TLC), add the alkyl halide to the reaction mixture.

-

Continue stirring under visible light irradiation until the intramolecular cyclization is complete.

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 2: Copper-Catalyzed One-Pot Synthesis-Arylation

This two-stage, one-pot protocol allows for the synthesis and subsequent functionalization of the 1,3,4-oxadiazole ring.[1][2][7]

Materials:

-

Carboxylic acid (1.0 equiv)

-

N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

-

Anhydrous 1,4-dioxane

-

Aryl iodide (2.5 equiv)

-

Copper(I) iodide (20 mol %)

-

1,10-phenanthroline (40 mol %)

-

Cesium carbonate (1.5 equiv)

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid and NIITP.

-

Add anhydrous 1,4-dioxane and heat the mixture at 80 °C for 3 hours.[1][2]

-

Cool the reaction to room temperature.

-

To the same vessel, add the aryl iodide, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

-

Add more anhydrous 1,4-dioxane to adjust the concentration.

-

Heat the reaction mixture at 110 °C for 16 hours.

-

After cooling, work up the reaction and purify the 2,5-disubstituted-1,3,4-oxadiazole product by column chromatography.

Protocol 3: Copper-Catalyzed Dual Oxidation

This protocol achieves the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through a copper-catalyzed dual oxidation process under an oxygen atmosphere.[3][4]

Materials:

-

Arylacetic acid

-

Hydrazide

-

Copper(II) acetate (catalyst)

-

Dimethylformamide (DMF)

-

Oxygen supply

Procedure:

-

Combine the arylacetic acid, hydrazide, and a catalytic amount of copper(II) acetate in DMF in a reaction vessel.

-

Heat the mixture to 120 °C under an oxygen atmosphere for 4 hours.[3][4]

-

The reaction involves oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of the imine C-H bond.[3][4]

-

After the reaction is complete, cool the mixture and perform an appropriate work-up.

-

Purify the product by recrystallization or column chromatography to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 4: Microwave-Assisted One-Pot Synthesis

This method provides a rapid and solvent-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[8][9][10][11]

Materials:

-

Mono-arylhydrazide

-

Acid chloride

-

Hexamethylphosphoramide (HMPA) (as solvent and mediator)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, mix the mono-arylhydrazide and the acid chloride in HMPA.[12]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves for a short period (typically 6-15 minutes), with appropriate power and temperature settings.[11]

-

Monitor the reaction progress by TLC.

-